
N-(4-methoxyphenyl)-4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have been investigating the synthesis of various derivatives of thioxoquinazolinone, aiming to explore their chemical properties and potential applications. For instance, the reaction of specific thiourea derivatives with 4-methoxyphenacyl bromide can yield products like N4-[5-(4-methoxyphenyl)-1,3-oxathiol-2-yliden]-(2-phenylquinazolin-4-yl)-amine through domino reactions via different pathways, demonstrating the versatility of these compounds in synthetic chemistry (Fathalla et al., 2002).
Antimicrobial and Anticonvulsant Activities
The antimicrobial and anticonvulsant activities of thioxoquinazolinone derivatives have been a subject of interest. Studies have shown that specific derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. For example, certain compounds demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi, highlighting their potential as antimicrobial agents (Rajasekaran et al., 2013). Additionally, some derivatives have shown potent anticonvulsant activity, suggesting their possible application in the development of new anticonvulsant drugs.
Antioxidant and Anticancer Activities
Research has also focused on the antioxidant and anticancer activities of derivatives of N-(4-methoxyphenyl)-4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide. Certain derivatives were found to possess antioxidant activity superior to well-known antioxidants like ascorbic acid. Furthermore, these compounds exhibited cytotoxicity against specific cancer cell lines, indicating their potential as leads in anticancer drug development (Tumosienė et al., 2020).
Antibacterial and Diuretic Properties
The exploration of the antibacterial and diuretic properties of quinazolinone derivatives has revealed their potential in treating bacterial infections and as diuretic agents. Some derivatives have been synthesized and tested for their diuretic and antihypertensive activities, showing promising results that could lead to the development of new therapeutic agents (Rahman et al., 2014).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-25-14-10-8-13(9-11-14)20-17(23)7-4-12-22-18(24)15-5-2-3-6-16(15)21-19(22)26/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,23)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVJNTMVMWKGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
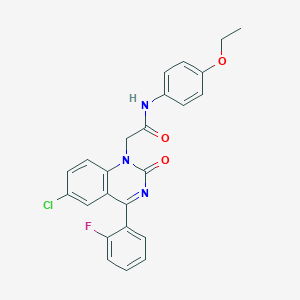
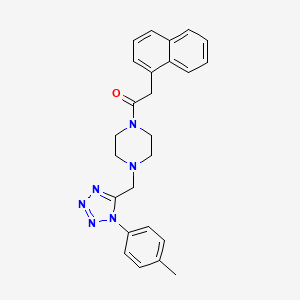
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2806376.png)
![N-(2-ethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2806377.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2806383.png)
![3-(2-fluorobenzyl)-7-((4-(methylthio)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2806385.png)
![(E)-3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid](/img/structure/B2806386.png)
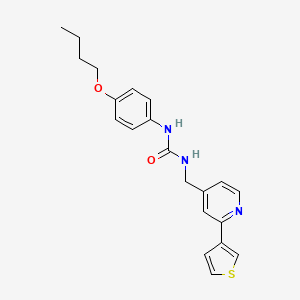
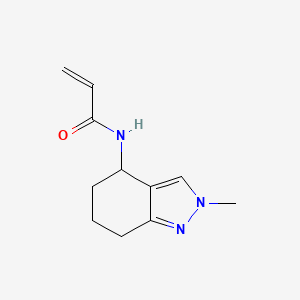



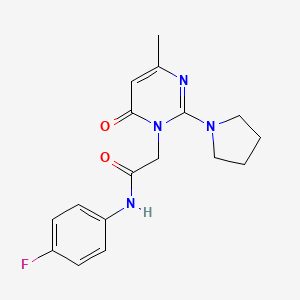
![N-(4-fluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2806395.png)
